3-(Dipropylcarbamoyl)benzoic acid
Overview
Description
3-(Dipropylcarbamoyl)benzoic acid is a compound that belongs to the category of benzoic acid derivatives. These compounds are essential in various fields of chemistry and materials science due to their unique structural and functional properties. They serve as key intermediates in the synthesis of complex molecules and have applications in liquid crystal technology, polymer chemistry, and coordination polymers.
Synthesis Analysis
Benzoic acid derivatives, including compounds like 3-(Dipropylcarbamoyl)benzoic acid, are synthesized through a variety of chemical methods. These methods often involve the functionalization of benzoic acid or its precursors with different groups to achieve the desired chemical properties. For instance, polymerizable benzoic acid derivatives have been synthesized for applications in liquid crystal technology, demonstrating the versatility of these compounds in material science (Kishikawa, Hirai, & Kohmoto, 2008).
Molecular Structure Analysis
The molecular structure of benzoic acid derivatives is crucial for their chemical and physical properties. X-ray crystallography and other spectroscopic methods are often used to determine these structures. For example, the crystal structure of 3-(4-cyano-benzyloxycarbonyl)-4-(4-n-octyloxybenzoyloxy)benzoic acid has been determined, revealing complex molecular arrangements that contribute to its liquid crystalline behavior (Weissflog et al., 1996).
Chemical Reactions and Properties
Benzoic acid derivatives undergo various chemical reactions, including polymerization, coordination with metals, and formation of coordination polymers. These reactions are fundamental for creating materials with specific functionalities. For example, coordination polymers based on benzoic acid derivatives and metal ions have been synthesized, demonstrating potential for sensitive detection applications (Zheng et al., 2021).
Physical Properties Analysis
The physical properties of benzoic acid derivatives, such as solubility, melting point, and liquid crystalline behavior, are influenced by their molecular structure. These properties are essential for their applications in materials science and engineering. The synthesis and study of novel mesogenic benzoic acids have provided insights into the relationship between molecular structure and liquid crystalline properties (Weissflog et al., 1996).
Scientific Research Applications
Polymerizable Benzoic Acid Derivatives
Kishikawa, Hirai, and Kohmoto (2008) synthesized a polymerizable benzoic acid derivative, 3,5-bis(propenoyloxymethyl)-4-hexadecyloxybenzoic acid, which exhibited a smectic A liquid crystal phase. This derivative's potential in polymer synthesis and its structural stability during polymerization processes highlight its significance in materials science (Kishikawa, Hirai, & Kohmoto, 2008).
Environmental Distribution and Controversy
Del Olmo, Calzada, and Nuñez (2017) discussed benzoic acid derivatives' widespread occurrence in the environment, their presence in water, soil, and air, and their controversial effects, particularly highlighting the need for understanding their environmental impact and potential public health concerns (Del Olmo, Calzada, & Nuñez, 2017).
Antibacterial Properties
Satpute, Gangan, and Shastri (2018) synthesized novel ester/hybrid derivatives of 3-hydroxybenzoic acid and tested them for antibacterial activity. This research indicates the potential of benzoic acid derivatives in developing new antimicrobial agents (Satpute, Gangan, & Shastri, 2018).
Coordination Polymers for Sensing Applications
Zheng et al. (2021) studied coordination polymers based on 3-(3-carboxypropoxy)benzoic acid for detecting picric acid, demonstrating the utility of benzoic acid derivatives in developing sensitive detection methods for specific compounds (Zheng et al., 2021).
Role in Biosynthesis of Natural Products
Kang, Shen, and Bai (2012) covered the biosynthesis of AHBA-derived natural products, indicating the role of benzoic acid derivatives as precursors in the synthesis of various organic compounds (Kang, Shen, & Bai, 2012).
Adsorption Studies for Environmental Applications
Mahani, Amiri, and Noroozmahani (2017) investigated the adsorption of benzoic acid on carbon nanotubes, suggesting its potential in environmental remediation and wastewater treatment (Mahani, Amiri, & Noroozmahani, 2017).
Thermodynamic and Structural Studies
Studies by Świsłocka, Regulska, Samsonowicz, and Lewandowski (2013), and Pham, Taylor, and Henson (2013) delved into the thermodynamic properties and molecular structure of benzoic acid derivatives, contributing to our understanding of their chemical properties and behavior (Świsłocka et al., 2013); (Pham, Taylor, & Henson, 2013).
Innovative Uses in Wastewater Treatment
Martinez-Quiroz et al. (2017) reported the use of carbamoyl benzoic acids in the coagulation-flocculation process of wastewater, indicating the potential application of benzoic acid derivatives in water treatment (Martinez-Quiroz et al., 2017).
Safety And Hazards
properties
IUPAC Name |
3-(dipropylcarbamoyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-3-8-15(9-4-2)13(16)11-6-5-7-12(10-11)14(17)18/h5-7,10H,3-4,8-9H2,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEOWTCBXKHFAAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1=CC(=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10155338 | |
Record name | Benzoic acid, 3-((dipropylamino)carbonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10155338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dipropylcarbamoyl)benzoic acid | |
CAS RN |
126926-35-0 | |
Record name | 3-[(Dipropylamino)carbonyl]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126926-35-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 3-((dipropylamino)carbonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126926350 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 3-((dipropylamino)carbonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10155338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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